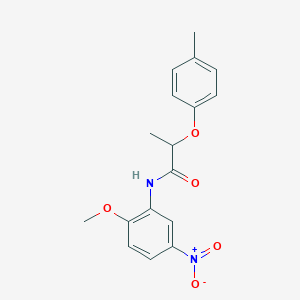![molecular formula C15H18N6 B4230089 9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine](/img/structure/B4230089.png)
9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine
Übersicht
Beschreibung
9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine, also known as PEAQX, is a chemical compound that has gained significant attention in the field of neuroscience research. It is a potent and selective antagonist of the GluA2-lacking AMPA receptors, which are responsible for mediating fast excitatory neurotransmission in the brain. In
Wirkmechanismus
9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine acts as a competitive antagonist of the GluA2-lacking AMPA receptors, which are found in several brain regions, including the hippocampus and the cerebellum. By binding to these receptors, 9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine prevents the influx of calcium ions into the postsynaptic neuron, thereby blocking the excitatory neurotransmission.
Biochemical and Physiological Effects:
9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine has been shown to have several biochemical and physiological effects in the brain. It blocks the induction of LTP in the hippocampus, which is essential for the formation of new memories. 9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine also reduces the frequency and amplitude of spontaneous excitatory postsynaptic currents (sEPSCs) in the cerebellum, which are responsible for the fine-tuning of motor movements.
Vorteile Und Einschränkungen Für Laborexperimente
9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine is a potent and selective antagonist of the GluA2-lacking AMPA receptors, making it an ideal tool for investigating the role of these receptors in various physiological and pathological processes. However, 9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine has some limitations in lab experiments. It has a short half-life, which requires frequent administration to maintain its effects. Also, 9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine has poor solubility in water, which can limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine in neuroscience research. One potential application is in the development of new therapies for neurological disorders, such as epilepsy and Alzheimer's disease. 9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine can also be used to investigate the role of AMPA receptors in synaptic plasticity and memory formation. Further studies are needed to explore the potential of 9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine in these areas and to develop new analogs with improved pharmacokinetic properties.
Conclusion:
In conclusion, 9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine is a potent and selective antagonist of the GluA2-lacking AMPA receptors, which has gained significant attention in neuroscience research. It has been shown to have several biochemical and physiological effects in the brain, making it an ideal tool for investigating the role of these receptors in various physiological and pathological processes. While 9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine has some limitations in lab experiments, its potential applications in the development of new therapies for neurological disorders and in the study of synaptic plasticity and memory formation make it a promising compound for future research.
Wissenschaftliche Forschungsanwendungen
9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine has been widely used in neuroscience research to investigate the role of AMPA receptors in various physiological and pathological processes. It has been shown to block the activity of GluA2-lacking AMPA receptors, which are implicated in the development of several neurological disorders, including epilepsy, stroke, and Alzheimer's disease. 9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine has also been used to study the synaptic plasticity and long-term potentiation (LTP) in the brain, which are essential for learning and memory.
Eigenschaften
IUPAC Name |
9-[2-(2-phenylethylamino)ethyl]purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c16-14-13-15(19-10-18-14)21(11-20-13)9-8-17-7-6-12-4-2-1-3-5-12/h1-5,10-11,17H,6-9H2,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGQVBMAWMOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCN2C=NC3=C(N=CN=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-methylphenyl)-5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B4230006.png)
![ethyl 4-[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4230010.png)


![N,4,7,7-tetramethyl-3-oxo-N-phenyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4230036.png)
![ethyl 3-({[1-[4-(ethoxycarbonyl)phenyl]-2,5-dioxo-3-(2-pyridinylmethyl)-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4230040.png)

![N-[2-(benzyloxy)-5-chlorobenzyl]-1-butanamine hydrochloride](/img/structure/B4230051.png)
amino]benzamide](/img/structure/B4230057.png)

![2-[(3,4-dimethoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4230064.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4230065.png)
![benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4230072.png)
![N-ethyl-2-[3-(3-methylbutyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetamide](/img/structure/B4230074.png)